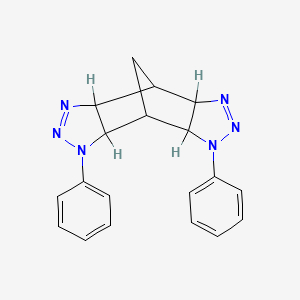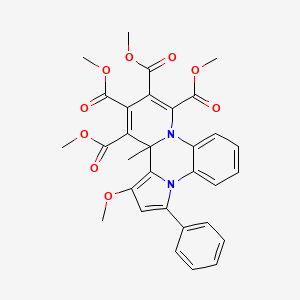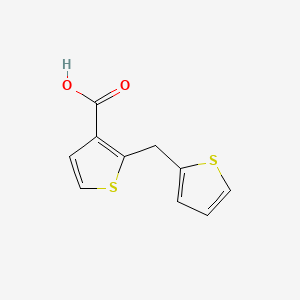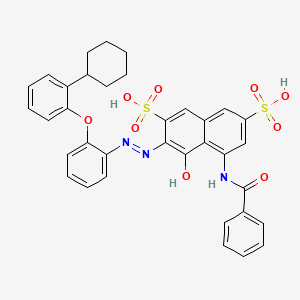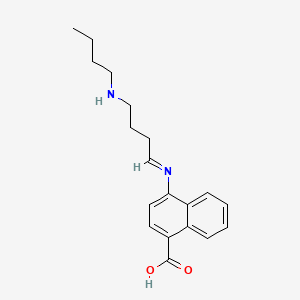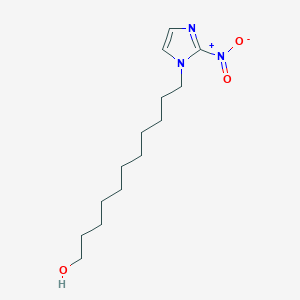
11-(2-Nitro-1H-imidazol-1-yl)undecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 302655 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various biochemical processes and has been studied extensively for its potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NSC 302655 typically involves a multi-step process that includes the formation of key intermediates followed by specific reaction conditions to yield the final product. The exact synthetic route can vary, but common steps include:
Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Final Synthesis: The final step usually involves a reaction that brings together the intermediates under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts.
Industrial Production Methods: In an industrial setting, the production of NSC 302655 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch Processing: Large-scale reactors are used to carry out the reactions in batches, with careful monitoring of reaction parameters.
Continuous Processing: For more efficient production, continuous flow reactors may be employed, allowing for a steady production of the compound.
化学反応の分析
Types of Reactions: NSC 302655 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert NSC 302655 into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Typical reducing agents are sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Reagents such as halogens, alkyl halides, and acids are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
NSC 302655 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Research has explored its potential use in treating diseases, particularly in targeting specific biochemical pathways.
Industry: NSC 302655 is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of NSC 302655 involves its interaction with specific molecular targets within cells. It can modulate biochemical pathways by:
Binding to Enzymes: The compound may inhibit or activate enzymes, altering metabolic processes.
Interacting with Receptors: It can bind to cellular receptors, triggering signaling cascades that affect cellular functions.
Modulating Gene Expression: NSC 302655 may influence the expression of certain genes, leading to changes in protein synthesis and cellular behavior.
類似化合物との比較
NSC 302655 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 125973, NSC 36586, and NSC 125973 have similar structures or functions.
Uniqueness: NSC 302655 stands out due to its specific binding affinity to certain molecular targets and its unique chemical properties that make it suitable for a wide range of applications.
特性
CAS番号 |
94079-82-0 |
|---|---|
分子式 |
C14H25N3O3 |
分子量 |
283.37 g/mol |
IUPAC名 |
11-(2-nitroimidazol-1-yl)undecan-1-ol |
InChI |
InChI=1S/C14H25N3O3/c18-13-9-7-5-3-1-2-4-6-8-11-16-12-10-15-14(16)17(19)20/h10,12,18H,1-9,11,13H2 |
InChIキー |
RIDXQOYTWCZCGY-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


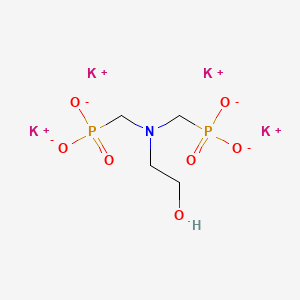
acetate](/img/structure/B12800057.png)
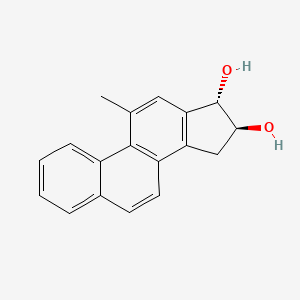

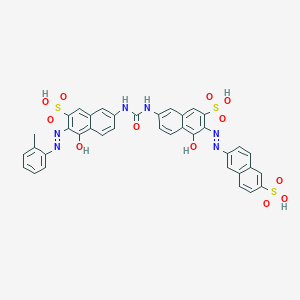
![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
